molecular formula C18H24O5 B192696 Zearalanone CAS No. 5975-78-0

Zearalanone

Cat. No. B192696
CAS RN: 5975-78-0
M. Wt: 320.4 g/mol
InChI Key: APJDQUGPCJRQRJ-LBPRGKRZSA-N
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Description

Zearalanone (ZAN) is a mycoestrogen that is a derivative of zearalenone (ZEN). It can be extracted from medical herbs and edible herbs along with aflatoxins . ZAN is a potent estrogenic metabolite produced by some Fusarium and Gibberella species .


Molecular Structure Analysis

Zearalanone is a white crystalline solid, with a molecular formula of C18H24O5 and a molar mass of 320.385 g·mol−1 .


Physical And Chemical Properties Analysis

Zearalanone is a white crystalline solid, with a molecular formula of C18H24O5 and a molar mass of 320.385 g·mol−1 . It exhibits blue-green fluorescence when excited by long wavelength ultraviolet (UV) light (360 nm) and a more intense green fluorescence when excited with short wavelength UV light (260 nm) .

Scientific Research Applications

1. Immunotoxic Compound Zearalenone (ZEA), an estrogenic mycotoxin, demonstrates immunotoxic properties. In a study involving ovariectomized rats, daily treatment with ZEA led to thymic atrophy and impaired immune responses, such as reduced antibody production and macrophage activity, suggesting its potential as an immunotoxic compound similar to estrogen and some endocrine disruptors (Hueza et al., 2014).

2. Physiologically-Based Toxicokinetic Modeling A study developed a Physiologically-Based Toxicokinetic (PBTK) model for ZEA and its metabolites, including zearalanone, to simulate metabolic pathways in the gastrointestinal and hepatic systems. This model was applied to the Jersey Girl Study, providing a comprehensive framework for estimating potential exposures to mycotoxins and linking them with biologically relevant doses and biomarker measurements (Mukherjee et al., 2014).

3. Impact on Female Reproduction ZEA and its metabolites, such as zearalanone, interfere with estrogen signaling and have been reported to reduce female fertility in farm animals and rodents. They affect major events in female reproduction, including ovarian folliculogenesis, ovulation, and embryo development, indicating their potential impact on reproductive health (Andersen et al., 2018).

4. Effects on Male Reproduction The impact of ZEA on male reproductive capacity was evaluated in a study where low-dose ZEA exposure in male mice led to impaired spermatogenesis and semen quality, indicating its significant impact on male reproductive health (Pang et al., 2017).

5. Zearalenone in Animal Feed Zearalenone and its modified forms, including zearalanone, are found in cereal grains and pose a risk to animal health. The study by Knutsen et al. (2017) assessed the risk to animal health related to ZEN and its modified forms in feed, providing insights into their effects on animal physiology and the safety of animal products (Knutsen et al., 2017).

Safety And Hazards

Zearalanone is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), specific target organ toxicity – single exposure (Category 3), and carcinogenicity (Category 2) .

Future Directions

Future advancements are poised to revolutionize Zearalanone and its metabolite analysis, fostering enhanced food safety regulation and safeguarding public health against mycotoxin contamination .

properties

IUPAC Name

(4S)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,20-21H,2-9H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJDQUGPCJRQRJ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022395
Record name Zearalanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zearalanone

CAS RN

5975-78-0
Record name Zearalanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5975-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zearalanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005975780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zearalanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ZEARALANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133DU2F2VS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,800
Citations
CA Peters, RN Hurd - Journal of Medicinal Chemistry, 1975 - ACS Publications
… (fi)-zearalanone and (S)-zearalanone gave approximately the same response as (S)-zearalanone… This result agrees with the findings of Hurd and Shah,6 ie, synthetic (fi,S)-zearalanone …
Number of citations: 17 pubs.acs.org
I Matraszek-Zuchowska, B Wozniak… - Food Additives & …, 2013 - Taylor & Francis
An LC-MS/MS method was developed for the sensitive and selective determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in animal urine. …
Number of citations: 31 www.tandfonline.com
Z Han, Y Ren, H Zhou, L Luan, Z Cai, Y Wu - Journal of Chromatography B, 2011 - Elsevier
A rapid and reliable ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) method for simultaneous determination of zearalenone (ZEN), α-…
Number of citations: 55 www.sciencedirect.com
H Belhassen, I Jiménez-Díaz, R Ghali… - … of Chromatography B, 2014 - Elsevier
Humans can be exposed to mycotoxins through the diet. Evaluation of exposure levels to mycotoxins can be performed by direct determination in urine. The present work proposes a …
Number of citations: 44 www.sciencedirect.com
Z Faisal, V Vörös, E Fliszár-Nyúl, B Lemli… - Mycotoxin …, 2020 - Springer
The xenoestrogenic mycotoxin zearalenone is a Fusarium-derived food and feed contaminant. In mammals, the reduced (eg, zearalanone, α-zearalanol, and β-zearalanol) and …
Number of citations: 12 link.springer.com
F Bracher, J Krauss - Monatshefte für Chemie/Chemical Monthly, 2001 - Springer
… A new approach to the macrocyclic lactone zearalanone is described utilizing an alkenol … approach to zearalanone. Therefore, we worked out a new approach to (∆)-zearalanone (2). …
Number of citations: 8 link.springer.com
C Cordier, M Gruselle, G Jaouen… - Magnetic resonance …, 1990 - Wiley Online Library
The complete 1 H and 13 C NMR spectra of the mycotoxin zearalenone are described. An analysis of all the vicinal proton–proton coupling constants, together with molecular modelling …
PMD Martin, P Keen - Sabouraudia, 1978 - academic.oup.com
… Numerous reports of epizootics due to zearalanone, and the … The finding of zearalanone in fermented products in an area in … This paper reports the finding of zearalanone in raw and …
Number of citations: 50 academic.oup.com
GF Bories, EF Perdu-Durand, JF Sutra… - Drug metabolism and …, 1991 - ASPET
Biochemical evidence is given of alpha-zearalanol (zeranol), zearalanone, and beta-zearalanol (taleranol) glucurono- and sulfoconjugation in the rat and pig. It is based on the use of …
Number of citations: 19 dmd.aspetjournals.org
RN Hurd, DH Shah - Journal of Medicinal Chemistry, 1973 - ACS Publications
… , (RS)-zearalanone (2), is presented. Estrogen assay of 2 in comparison with (S)-zearalanone (11) derived from a natural source indicates that {R,S)-zearalanone possesses oral …
Number of citations: 27 pubs.acs.org

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